molecular formula C16H14N2 B14671172 4-{(E)-[(4-Ethylphenyl)imino]methyl}benzonitrile CAS No. 39203-83-3

4-{(E)-[(4-Ethylphenyl)imino]methyl}benzonitrile

Cat. No.: B14671172
CAS No.: 39203-83-3
M. Wt: 234.29 g/mol
InChI Key: CXYDJKCXOOLFRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{(E)-[(4-Ethylphenyl)imino]methyl}benzonitrile is an organic compound with the molecular formula C16H14N2 It is a derivative of benzonitrile, where the nitrile group is attached to a benzene ring substituted with an ethylphenyl imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[(4-Ethylphenyl)imino]methyl}benzonitrile typically involves the condensation reaction between 4-ethylbenzaldehyde and 4-aminobenzonitrile. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The resulting imine is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[(4-Ethylphenyl)imino]methyl}benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

    Oxidation: Corresponding oxides or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

4-{(E)-[(4-Ethylphenyl)imino]methyl}benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{(E)-[(4-Ethylphenyl)imino]methyl}benzonitrile involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **4-{

Properties

CAS No.

39203-83-3

Molecular Formula

C16H14N2

Molecular Weight

234.29 g/mol

IUPAC Name

4-[(4-ethylphenyl)iminomethyl]benzonitrile

InChI

InChI=1S/C16H14N2/c1-2-13-7-9-16(10-8-13)18-12-15-5-3-14(11-17)4-6-15/h3-10,12H,2H2,1H3

InChI Key

CXYDJKCXOOLFRM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.